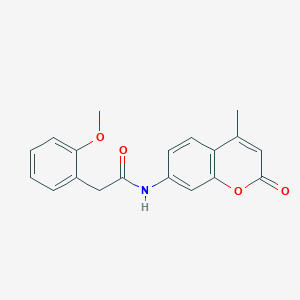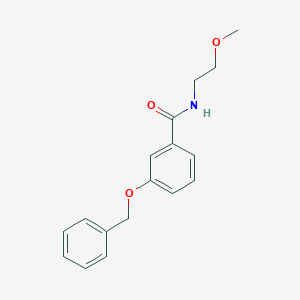
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, also known as Mocetinostat, is a histone deacetylase inhibitor (HDACi) that has shown potential in the treatment of various cancers. It works by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells.
Mecanismo De Acción
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure, and acetylation of histones is associated with increased gene expression. By inhibiting HDAC enzymes, 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has been shown to induce apoptosis (cell death) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its specificity for HDAC enzymes. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, including:
1. Combination therapy: 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide may be more effective when used in combination with other cancer therapies, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that predict response to 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide could help identify patients who are most likely to benefit from treatment.
3. Development of new HDAC inhibitors: Further development of new HDAC inhibitors with improved efficacy and reduced toxicity could lead to better cancer treatments.
4. Clinical trials: Continued clinical trials of 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide in various cancer types could help establish its efficacy and safety in clinical settings.
In conclusion, 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a promising HDAC inhibitor that has shown potential in the treatment of various cancers. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to improved cancer treatments.
Métodos De Síntesis
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 4-methyl-2-oxo-2H-chromen-7-ylamine, which is then coupled with 2-(2-methoxyphenyl)acetic acid to form the final product.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors such as breast and prostate cancer. It has shown promising results in inducing cell death in cancer cells and inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-9-19(22)24-17-11-14(7-8-15(12)17)20-18(21)10-13-5-3-4-6-16(13)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALIHPRBVBWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5497590.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5497599.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497606.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)

![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![4-{3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5497641.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)